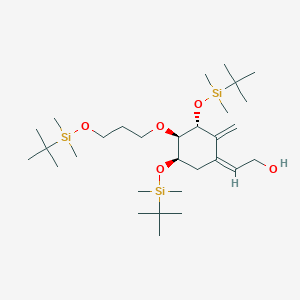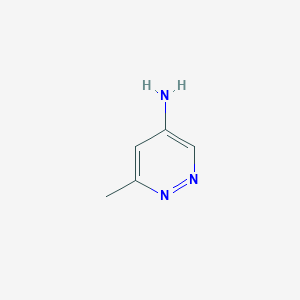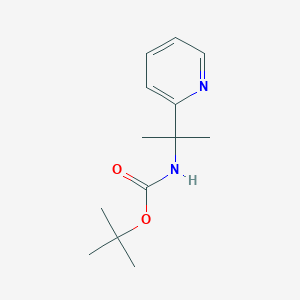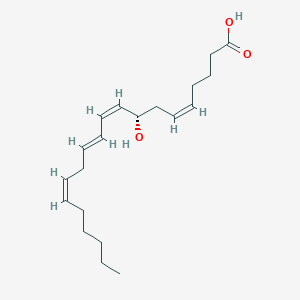![molecular formula C9H13ClN2O B12336083 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
2-[4-(Aminomethyl)phenyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Aminomethyl)phenyl]acetamide hydrochloride is an organo-chloride compound known for its extensive usage in the synthesis of diverse compounds. It is soluble in water and polar organic solvents, making it versatile for various scientific research and laboratory applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Aminomethyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for free radical bromination.
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in brominated derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Aminomethyl)phenyl]acetamide hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Aminomethyl)phenyl)acetamide: Similar structure but without the hydrochloride group.
4-(Aminomethyl)benzoic acid: Precursor in the synthesis of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride.
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride: Another name for the same compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and polar organic solvents further enhances its utility in various research and industrial settings .
Propiedades
Fórmula molecular |
C9H13ClN2O |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H2,11,12);1H |
Clave InChI |
QMAGRUSFLHDYBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)N)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)

![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)

![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)


